XEN445

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

XEN445 is a potent and selective inhibitor of endothelial lipase, with an IC50 value of 0.237 micromolar. It exhibits good absorption, distribution, metabolism, and excretion properties, making it a promising candidate for various scientific research applications .

Mechanism of Action

Target of Action

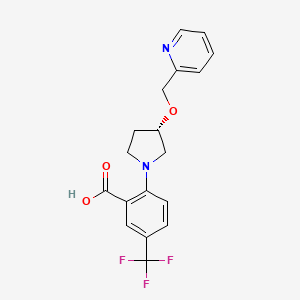

XEN445, also known as “(S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid”, is a potent and selective inhibitor of Endothelial Lipase (EL) . EL plays a crucial role in the metabolism of high-density lipoprotein particles (HDL cholesterol), which is known as “protective” cholesterol because having high HDL levels can reduce the risk of heart disease and stroke .

Mode of Action

This compound interacts with EL, inhibiting its activity. The IC50 value for this compound, indicating its potency in inhibiting EL, is 0.237 μM . This interaction results in changes in lipid metabolism, particularly affecting the levels of HDL cholesterol .

Biochemical Pathways

The inhibition of EL by this compound affects the lipid metabolism pathway, specifically the breakdown of extracellular lipoproteins, triglycerides, and phospholipids . This results in an increase in plasma HDL cholesterol concentrations .

Pharmacokinetics

This compound has shown good ADME (Absorption, Distribution, Metabolism, and Excretion) and PK (Pharmacokinetic) properties .

Result of Action

The molecular effect of this compound’s action is the inhibition of EL, leading to changes in lipid metabolism . On a cellular level, this results in an increase in plasma HDL cholesterol concentrations, which can have beneficial effects in the context of cardiovascular health .

Biochemical Analysis

Biochemical Properties

XEN445 interacts with the enzyme endothelial lipase (EL), demonstrating a high degree of selectivity for EL compared to other lipases . The IC50 value of this compound for EL is 0.237 µM, indicating its potent inhibitory effect . This interaction with EL is critical for the biochemical role of this compound.

Cellular Effects

This compound has been shown to preferentially inhibit the proliferation of LipG-expressing triple-negative breast cancer (TNBC) cells . It also inhibits the self-renewal of cancer stem cells (CSCs) in vitro . This compound does not inhibit the invasiveness and CSC stemness of TNBC cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to EL, inhibiting its phospholipase activity . This inhibition disrupts the normal function of EL, leading to an increase in plasma HDL-cholesterol concentrations .

Temporal Effects in Laboratory Settings

The temporal effects of this compound have not been explicitly reported in the literature. It has been observed that this compound can increase HDL cholesterol concentrations by 16% after three days and by 30% after nine days of dosing in wild-type mice .

Dosage Effects in Animal Models

In animal models, an oral dose of 30 mg/kg of this compound has been reported to increase HDL cholesterol concentrations . The specific effects of different dosages and any potential toxic or adverse effects at high doses have not been detailed in the available literature.

Metabolic Pathways

Given its role as an EL inhibitor, it is likely involved in lipid metabolism pathways, particularly those involving lipoproteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been explicitly reported in the literature. Given its role as an EL inhibitor, it is likely that it interacts with lipoprotein transport pathways .

Subcellular Localization

As an EL inhibitor, it is likely to be found wherever EL is present within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

XEN445 can be synthesized from commercially available chemicals. The synthesis involves the preparation of (S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the final product being purified to achieve a high level of purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced in bulk quantities for research purposes. The production process involves scaling up the synthetic routes used in laboratory settings, ensuring that the compound maintains its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

XEN445 primarily undergoes inhibition reactions, specifically targeting endothelial lipase. It demonstrates high selectivity over hepatic and lipoprotein lipases .

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include pyridine, trifluoromethylbenzoic acid, and various solvents like DMSO and ethanol. The reaction conditions often involve controlled temperatures and specific pH levels to ensure optimal yield and purity .

Major Products Formed

The major product formed from the synthesis of this compound is (S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid, which is the active compound used in various research applications .

Scientific Research Applications

XEN445 has a wide range of scientific research applications, including:

Chemistry: Used as a selective inhibitor in various biochemical assays to study the role of endothelial lipase in lipid metabolism

Biology: Employed in cellular studies to investigate the effects of endothelial lipase inhibition on high-density lipoprotein cholesterol levels

Medicine: Explored as a potential therapeutic agent for conditions related to lipid metabolism, such as cardiovascular diseases

Industry: Utilized in the development of new drugs and therapeutic agents targeting lipid metabolism pathways

Comparison with Similar Compounds

Similar Compounds

Lipoprotein Lipase Inhibitors: These compounds inhibit lipoprotein lipase, another enzyme involved in lipid metabolism, but they lack the selectivity for endothelial lipase that XEN445 possesses

Hepatic Lipase Inhibitors: These inhibitors target hepatic lipase, which also plays a role in lipid metabolism, but again, they do not exhibit the same selectivity for endothelial lipase as this compound

Uniqueness of this compound

This compound is unique due to its high selectivity for endothelial lipase over other lipases, such as hepatic and lipoprotein lipases. This selectivity makes it a valuable tool for studying the specific role of endothelial lipase in lipid metabolism and for developing targeted therapies for cardiovascular diseases .

Biological Activity

XEN445 is a selective inhibitor of endothelial lipase (LIPG), which plays a significant role in lipid metabolism and has been implicated in various pathological conditions, including cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and relevant case studies.

This compound specifically inhibits the phospholipase activity of LIPG, which is crucial for the proliferation and self-renewal of cancer stem cells (CSCs). The compound has demonstrated an IC50 value of approximately 237 nM for human endothelial lipase, indicating its potency in inhibiting this enzyme .

Inhibition of LIPG Activity

Research indicates that this compound significantly reduces the enzymatic activity of LIPG in vitro. In studies using MDA-MB-468 cell lines, this compound treatment resulted in an approximate 80% reduction in phospholipase A1 (PLA1) activity in LIPG-overexpressing cells compared to a 25% reduction in control cells . This suggests that this compound's inhibitory effects are both potent and selective for LIPG-expressing cells.

Cell Viability and Proliferation

This compound has been shown to preferentially inhibit the proliferation of triple-negative breast cancer (TNBC) cell lines that express LIPG. In viability assays, treatment with this compound at concentrations greater than 100 μM significantly decreased cell viability in LIPG-expressing TNBC lines such as MCF10DCIS and MDA-MB-468, while having minimal effects on LIPG-deficient luminal breast cancer lines (e.g., MCF7) .

Cell Cycle Arrest

Further analysis revealed that this compound induces G1-phase cell cycle arrest in treated cells. For instance, in MDA-MB-468 cells, G1-phase populations increased from 44.14% to 55.74% following treatment with this compound, while S-G2/M populations decreased significantly . This indicates that this compound not only inhibits proliferation but also alters the cell cycle dynamics in a LIPG-dependent manner.

Impact on Cancer Stem Cells

This compound also affects the self-renewal capacity of CSCs. Studies have indicated that treatment with this compound inhibits the self-renewal ability of CSCs derived from TNBC, suggesting a potential therapeutic avenue for targeting aggressive cancer types .

In Vivo Efficacy

In vivo studies conducted on wild-type mice treated with this compound demonstrated its efficacy in raising plasma HDL-cholesterol levels while simultaneously inhibiting tumor formation associated with LIPG activity. Mice dosed with 30 mg/kg of this compound for nine days exhibited significant changes in lipid profiles and tumor growth inhibition .

Summary of Findings

Properties

IUPAC Name |

2-[(3S)-3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3/c19-18(20,21)12-4-5-16(15(9-12)17(24)25)23-8-6-14(10-23)26-11-13-3-1-2-7-22-13/h1-5,7,9,14H,6,8,10-11H2,(H,24,25)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGRERFNOKZQLO-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.